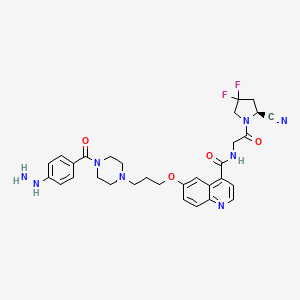

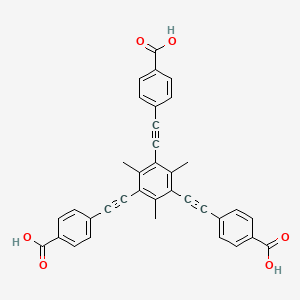

(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(3-(4-(4-hydrazineylbenzoyl)piperazin-1-yl)propoxy)quinoline-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HYNIC-FAPI-04 is a compound used in molecular imaging, particularly in Single Photon Emission Computed Tomography (SPECT). It is a fibroblast activating protein inhibitor, which is highly expressed in various malignant tumors. This compound is labeled with technetium-99m, a radioactive isotope, making it useful for imaging applications in oncology.

准备方法

Synthetic Routes and Reaction Conditions

HYNIC-FAPI-04 is synthesized by radiolabeling with technetium-99m. The process involves using stannous chloride as a reducing agent and coordinating with tricine and ethylenediamine-N,N’-diacetic acid (EDDA). The radiolabeling rate of technetium-99m HYNIC-FAPI-04 is greater than 90%, and the radiochemical purity exceeds 99% after purification with a sep-pak C18 column .

Industrial Production Methods

The industrial production of HYNIC-FAPI-04 involves large-scale synthesis and radiolabeling processes. The compound is produced under strict quality control to ensure high radiochemical purity and specific activity. The production process is optimized for scalability and reproducibility to meet the demands of clinical and research applications.

化学反应分析

Types of Reactions

HYNIC-FAPI-04 primarily undergoes coordination reactions during its synthesis. The technetium-99m is coordinated to the HYNIC-FAPI-04 molecule under reducing conditions provided by stannous chloride.

Common Reagents and Conditions

Reducing Agent: Stannous chloride

Coordinating Agents: Tricine and ethylenediamine-N,N’-diacetic acid (EDDA)

Purification: Sep-pak C18 column

Major Products

The major product of the radiolabeling reaction is technetium-99m HYNIC-FAPI-04, which is used for SPECT imaging. The compound exhibits high specificity for fibroblast activating protein-positive tumors.

科学研究应用

HYNIC-FAPI-04 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in the imaging of fibroblast activating protein-positive tumors. The compound has shown promising results in differentiating tumor fibrosis and evaluating tumor progression over extended time windows . It is also used in preclinical studies involving animal models of glioma and hepatoma .

作用机制

HYNIC-FAPI-04 exerts its effects by specifically binding to fibroblast activating protein, which is overexpressed in various malignant tumors. The technetium-99m label allows for the visualization of these tumors using SPECT imaging. The compound’s high binding specificity and radiochemical purity enable accurate imaging and assessment of tumor status .

相似化合物的比较

Similar Compounds

DOTA-FAPI-04: Another fibroblast activating protein inhibitor used in positron emission tomography (PET) imaging.

Gallium-68 FAPI-04: Used in PET imaging with a shorter time window for differentiating tumor fibrosis.

Fluorine-18 FAPI-04: Also used in PET imaging with similar applications.

Uniqueness

HYNIC-FAPI-04 is unique due to its use in SPECT imaging, which is more widely available and cost-effective compared to PET imaging. The compound’s ability to provide extended time windows for evaluating tumor fibrosis makes it particularly valuable in clinical and research settings .

属性

分子式 |

C31H34F2N8O4 |

|---|---|

分子量 |

620.6 g/mol |

IUPAC 名称 |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[3-[4-(4-hydrazinylbenzoyl)piperazin-1-yl]propoxy]quinoline-4-carboxamide |

InChI |

InChI=1S/C31H34F2N8O4/c32-31(33)17-23(18-34)41(20-31)28(42)19-37-29(43)25-8-9-36-27-7-6-24(16-26(25)27)45-15-1-10-39-11-13-40(14-12-39)30(44)21-2-4-22(38-35)5-3-21/h2-9,16,23,38H,1,10-15,17,19-20,35H2,(H,37,43)/t23-/m0/s1 |

InChI 键 |

COFGLVCKAJLHSU-QHCPKHFHSA-N |

手性 SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |

规范 SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)C5=CC=C(C=C5)NN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

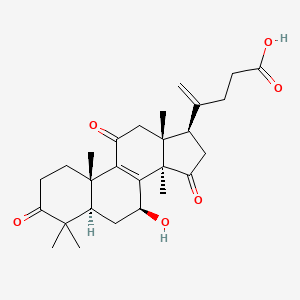

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)